molecular formula C16H23NO5S B12073130 (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12073130
M. Wt: 341.4 g/mol
InChI Key: VLISHDUHYMQWOV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a sulfonyl group, and a hydroxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the attachment of the hydroxyphenyl group. Common reagents used in these reactions include tert-butyl chloroformate, 4-hydroxybenzenesulfonyl chloride, and pyrrolidine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 2-(((4-methoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
  • (S)-tert-butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
  • (S)-tert-butyl 2-(((4-nitrophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyphenyl group, which can participate in additional interactions compared to methoxy, chloro, or nitro derivatives. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H23NO5S

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[(4-hydroxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(19)17-10-4-5-12(17)11-23(20,21)14-8-6-13(18)7-9-14/h6-9,12,18H,4-5,10-11H2,1-3H3/t12-/m0/s1

InChI Key

VLISHDUHYMQWOV-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CS(=O)(=O)C2=CC=C(C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.